molecular formula C10H7Cl2NO B2915543 1,3-Dichloro-8-methoxyisoquinoline CAS No. 2092689-32-0

1,3-Dichloro-8-methoxyisoquinoline

Cat. No. B2915543
CAS RN: 2092689-32-0
M. Wt: 228.07
InChI Key: FGMYKEVJZZGZSN-UHFFFAOYSA-N
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Description

1,3-Dichloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO . It has a molecular weight of 228.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule.

It has a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Chemosensors for Metal Ions

Research has shown that certain quinoline derivatives, such as 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, can selectively respond to specific metal ions like Cd²⁺ over other tested metal ions, indicating potential applications in environmental monitoring and food safety. This compound exhibits a large increase in fluorescence upon binding with Cd²⁺, which could be useful in measuring Cd²⁺ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antitumor Activity

Methoxy-substituted isoquinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical mechanism for antitumor activity. Derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have shown potent cytostatic activity in human breast cancer cells, disrupting microtubule assembly in a manner similar to colchicine (Gastpar et al., 1998).

Corrosion Inhibition

Quinoline derivatives have also been studied for their corrosion inhibition properties. For example, Schiff bases derived from quinazoline compounds have demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solutions, acting as mixed-type inhibitors and suggesting applications in metal protection and preservation (Khan et al., 2017).

Synthetic Applications

Isoquinoline derivatives have been explored for their synthetic utility, including the synthesis of complex organic molecules. Studies on the functionalization of tetrahydroisoquinolines under iron and copper catalysis have highlighted efficient methods for producing 1-(3-indolyl)-tetrahydroisoquinolines, which could have implications in pharmaceutical synthesis and materials science (Ghobrial et al., 2011).

Safety and Hazards

The safety information for 1,3-Dichloro-8-methoxyisoquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1,3-Dichloro-8-methoxyisoquinoline are not mentioned in the available resources, it’s worth noting that compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

1,3-dichloro-8-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMYKEVJZZGZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=NC(=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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